Product packaging for 2-Epilentiginosine(Cat. No.:CAS No. 108866-42-8)

2-Epilentiginosine

Cat. No.: B1245870
CAS No.: 108866-42-8
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Epilentiginosine, also known as (1S,2R,8aS)-1,2-Dihydroxyindolizidine, is a naturally occurring indolizidine alkaloid and a member of the iminosugar family. This compound is a stereoisomer of the well-known glycosidase inhibitor lentiginosine and shares its core polyhydroxylated indolizidine structure (Molecular Formula: C8H15NO2, Molecular Weight: 157.21 g/mol) . Iminosugars like this compound are of significant research interest due to their potent and selective glycosidase inhibitory activities . While its isomer (+)-lentiginosine is a significant inhibitor of amyloglucosidases, this compound itself has been reported to be a potent inhibitor of α-mannosidase, showcasing how subtle changes in stereochemistry can dramatically alter enzymatic selectivity . This makes it a valuable tool for probing the mechanisms of carbohydrate-processing enzymes and for studying glycobiology in various biological systems. Beyond its application in glycosidase research, this compound is a key intermediate in asymmetric synthetic pathways. Recent methodologies have demonstrated its diastereoselective synthesis from chiral trans-epoxyamides derived from 2-pyridinecarbaldehyde, highlighting its relevance in modern organic chemistry and the development of new synthetic strategies . Furthermore, indolizidine alkaloids are under investigation for a range of potential therapeutic applications. Research into related compounds has indicated potential for anti-HIV, anti-tumor, and immunomodulatory activities, positioning this compound as a compound of interest for medicinal chemistry and drug discovery programs . Its structure, featuring two hydroxyl groups on a fused bicyclic framework, serves as a challenging and informative platform for testing new synthetic methodologies. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1245870 2-Epilentiginosine CAS No. 108866-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108866-42-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8-/m0/s1

InChI Key

SQECYPINZNWUTE-RNJXMRFFSA-N

SMILES

C1CCN2CC(C(C2C1)O)O

Isomeric SMILES

C1CCN2C[C@H]([C@H]([C@@H]2C1)O)O

Canonical SMILES

C1CCN2CC(C(C2C1)O)O

Synonyms

2-epilentiginosine

Origin of Product

United States

Natural Occurrence and Isolation Studies of 2 Epilentiginosine

Botanical Sources and Distribution (e.g., Ipomoea species)

2-Epilentiginosine has been identified as a constituent of several plant species, most notably within the genus Ipomoea, which encompasses a vast and diverse group of plants commonly known as morning glories. wikipedia.org The genus is found throughout tropical and subtropical regions of the world. wikipedia.orgresearchgate.net

One prominent source of this compound is Ipomoea carnea. researchgate.netsilae.it This large, diffuse shrub is widely distributed in India, particularly in Chhattisgarh and Madhya Pradesh. silae.it It has also been implicated in a locoweed-like syndrome in livestock in regions like Australia and South Africa. epdf.pub The compound is found in the leaves of the plant. silae.it Another notable source is the locoweed Astragalus lentiginosus. nih.gov

Table 1: Botanical Sources of this compound

Botanical NameCommon NameFamilyPlant Part(s) Containing this compound
Ipomoea carneaMorning Glory, BesharamConvolvulaceaeLeaves
Astragalus lentiginosusLocoweedFabaceaeAbove-ground parts

Isolation Methodologies and Chromatographic Techniques

The isolation of this compound from plant material involves a series of extraction and purification steps. A general approach begins with the extraction of the plant material, often the leaves, using a polar solvent. silae.it The initial extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. silae.it

Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components of a mixture. nih.gov The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. slideshare.netkhanacademy.org Various chromatographic methods are employed in the isolation of alkaloids like this compound. These can include:

Column Chromatography: A common method for protein purification where the stationary phase is packed into a column. nih.gov

Thin-Layer Chromatography (TLC): A solid-liquid adsorption technique where the stationary phase is a solid adsorbent coated on a glass plate. nih.gov

High-Pressure Liquid Chromatography (HPLC): A powerful technique for separating high-molecular-weight, heat-sensitive compounds. libretexts.org

Gas Chromatography (GC): Used for the separation of volatile compounds. allen.in

In the specific case of isolating compounds from Ipomoea carnea, chromatographic separation of the leaf extract has been successfully used to obtain this compound. silae.it For the related indolizidine alkaloid, swainsonine (B1682842), from Astragalus lentiginosus, a key purification step involves a continuous liquid/liquid extraction procedure followed by recrystallization or sublimation. nih.gov

Co-occurrence with Related Glycosidase Inhibitors (e.g., Swainsonine, Lentiginosine (B11785389), Calystegines)

A significant aspect of the natural occurrence of this compound is its co-existence with other structurally related glycosidase inhibitors. researchgate.netepdf.pub This co-occurrence suggests a complex biosynthetic relationship and a synergistic role in the plant's defense mechanisms.

In Ipomoea carnea, this compound is found alongside swainsonine and various calystegines, including B(1), B(2), B(3), and C(1). researchgate.netsilae.it Swainsonine is a potent inhibitor of α-mannosidase, while calystegines are known inhibitors of β-glucosidase. researchgate.net Calystegines are polyhydroxylated nortropane alkaloids found in plants like potatoes and aubergines. biosynth.commdpi.com

It has been postulated that (1R,8aS)-1-hydroxyindolizidine may serve as a biosynthetic precursor to both (+)-lentiginosine and (-)-2-epilentiginosine. beilstein-journals.orgresearchgate.net

Table 2: Co-occurrence of this compound with Other Glycosidase Inhibitors

Plant SourceCo-occurring Glycosidase Inhibitors
Ipomoea carneaSwainsonine, Calystegine B(1), Calystegine B(2), Calystegine B(3), Calystegine C(1)
Astragalus lentiginosusSwainsonine, Lentiginosine

Proposed Biosynthetic Pathways of 2 Epilentiginosine

Hypothetical Precursors and Intermediates

The biosynthesis of hydroxylated indolizidine alkaloids is thought to begin with precursors from primary metabolism, often involving amino acids and polyketide pathways. pnas.orgpnas.orgimperial.ac.uk For 2-epilentiginosine, the central and most widely cited hypothetical precursor is the mono-hydroxylated indolizidine, (1R,8aS)-1-hydroxyindolizidine . beilstein-journals.orgresearchgate.netnih.gov This compound represents a key intermediate that stands at a biosynthetic branch point, leading to several different hydroxylated indolizidine alkaloids. beilstein-journals.orgresearchgate.net

The formation of the core indolizidine skeleton itself is a complex process. In fungi and actinomycetes, this often involves polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) that assemble a chain from simple acyl-CoA units. pnas.orgrsc.org This is followed by reductive release of the polyketide chain, reductive amination, and cyclization to form the bicyclic indolizidine structure. pnas.org In plants, pathways originating from the amino acid L-lysine have been proposed for similar alkaloid structures. pnas.org

Table 1: Key Hypothetical Precursor for this compound Biosynthesis

Compound Name Chemical Structure Role in Pathway
(1R,8aS)-1-Hydroxyindolizidine (1R,8aS)-1-Hydroxyindolizidine structure1-Hydroxyindolizidine (B1252298).svg/200px-1-Hydroxyindolizidine.svg.png" width="150"/> Postulated direct precursor to this compound and lentiginosine (B11785389). beilstein-journals.orgresearchgate.netnih.gov

Enzymatic Steps and Proposed Mechanisms

Starting from the key intermediate, (1R,8aS)-1-hydroxyindolizidine, the formation of this compound requires the introduction of a second hydroxyl group at the C-2 position. This transformation is a stereospecific hydroxylation reaction.

The enzymes responsible for such late-stage tailoring steps in alkaloid biosynthesis are often cytochrome P450 monooxygenases or other dioxygenases. researchgate.netrsc.orgnih.gov These enzymes are known for their ability to catalyze highly regio- and stereoselective hydroxylations on complex molecular scaffolds. nih.govnih.gov In the proposed pathway for this compound, a specific hydroxylase is thought to recognize (1R,8aS)-1-hydroxyindolizidine as its substrate.

The proposed mechanism involves the activation of molecular oxygen by the enzyme, typically containing a heme cofactor in the case of P450s. The enzyme would then catalyze the insertion of an oxygen atom into the C-H bond at the C-2 position of the indolizidine ring. The specific stereochemical outcome, resulting in the (2R)-hydroxyl group of (-)-2-epilentiginosine, is strictly controlled by the three-dimensional structure of the enzyme's active site.

Table 2: Proposed Enzymatic Step for this compound Formation

Step Substrate Proposed Enzyme Class Mechanism Product
C-2 Hydroxylation (1R,8aS)-1-Hydroxyindolizidine Hydroxylase (e.g., Cytochrome P450 monooxygenase) rsc.orgnih.gov Stereospecific oxidation of the C-2 position. (-)-2-Epilentiginosine

Biosynthetic Relationship to Other Hydroxylated Indolizidines (e.g., Lentiginosine)

The compound (-)-2-epilentiginosine is a diastereomer of (+)-lentiginosine. They share the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group at the C-2 position. Scientific literature strongly suggests that both of these alkaloids originate from the same common precursor: (1R,8aS)-1-hydroxyindolizidine . beilstein-journals.orgresearchgate.netnih.gov

This shared origin implies the existence of a biosynthetic branch point where the pathway diverges to form the two different stereoisomers. This divergence is proposed to be mediated by two distinct, highly stereospecific hydroxylase enzymes.

One enzyme would catalyze the hydroxylation of (1R,8aS)-1-hydroxyindolizidine to yield (-)-2-epilentiginosine , which has a (1S, 2R, 8aS) configuration.

A different enzyme would catalyze the hydroxylation of the same precursor to yield (+)-lentiginosine , which has a (1S, 2S, 8aS) configuration.

This model of divergent pathways from a common intermediate, controlled by stereospecific tailoring enzymes, is a common theme in the biosynthesis of natural product families. nih.gov It allows a single precursor to be modified into multiple, structurally distinct compounds. This relationship also extends to other hydroxylated indolizidines like swainsonine (B1682842), which is also postulated to arise from the same 1-hydroxyindolizidine precursor through a series of different enzymatic modifications. beilstein-journals.orgresearchgate.net

Table 3: Biosynthetic Relationship of this compound and Lentiginosine

Feature (-)-2-Epilentiginosine (+)-Lentiginosine
Common Precursor (1R,8aS)-1-Hydroxyindolizidine beilstein-journals.orgresearchgate.net (1R,8aS)-1-Hydroxyindolizidine beilstein-journals.orgresearchgate.net
Key Biosynthetic Step Stereospecific hydroxylation at C-2 Stereospecific hydroxylation at C-2
Proposed Enzyme A specific (2R)-hydroxylase A specific (2S)-hydroxylase
Final Stereochemistry (1S, 2R, 8aS) (1S, 2S, 8aS)

Chemical Synthesis of 2 Epilentiginosine and Its Stereoisomers

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available precursors. For 2-epilentiginosine, a common retrosynthetic strategy involves a primary disconnection of the indolizidine bicyclic system.

One prevalent approach disconnects the piperidine (B6355638) ring, envisioning an intramolecular cyclization to form the final bicyclic structure. mdpi.com This often leads back to a substituted pyrrolidine (B122466) or a linear amino alcohol precursor. A further key disconnection simplifies this precursor to a chiral fragment and a pyridine-containing unit. For instance, a retrosynthetic plan for lentiginosine (B11785389), a stereoisomer of this compound, identified a chiral trans-epoxyamide derived from 2-pyridine carbaldehyde as a key intermediate. mdpi.com This strategy hinges on the eventual formation of the six-membered ring from a chiral side chain attached to the pyridine (B92270) ring.

The core logic of this disconnection strategy can be summarized as:

Target: (–)-2-Epilentiginosine (an indolizidine alkaloid).

Disconnection 1 (C-N bond): This simplifies the bicyclic indolizidine into a functionalized piperidine precursor.

Disconnection 2 (C-C bond): Further disconnection of the piperidine ring leads to a linear precursor, often an amino diol.

Simplification: This linear precursor can be conceptually derived from a chiral synthons, such as those obtained from the chiral pool, and a pyridine derivative.

This analysis reveals that central challenges in the forward synthesis will be the stereocontrolled construction of the chiral side chain and the diastereoselective cyclization or reduction to form the saturated heterocyclic rings. mdpi.com

Enantioselective and Diastereoselective Synthetic Methodologies

Achieving the correct absolute and relative stereochemistry is the most critical aspect of synthesizing this compound. Chemists have employed a variety of sophisticated methods to control the formation of the chiral centers.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of these starting materials is transferred through the synthetic sequence to the final target molecule.

Common chiral pool sources for the synthesis of lentiginosine and its epimers include:

Carbohydrates: D-glucose and D-mannitol have been used as starting points. For example, a synthesis of (–)-lentiginosine and its epimers commenced with (R)-2,3-O-isopropylidene glyceraldehyde, which is readily prepared from D-mannitol. mdpi.com

Hydroxy Acids: L- and D-tartaric acid are versatile chiral building blocks that have been successfully employed in the synthesis of these alkaloids. researchgate.net Their C2 symmetry and multiple functional groups allow for the construction of highly functionalized and stereochemically defined intermediates.

Amino Acids: While less common for this specific target, amino acids represent another major category of the chiral pool, offering both a nitrogen atom and a chiral center. researchgate.net

A concise total synthesis of (–)-2-epilentiginosine has been achieved through a pathway where the stereochemistry was controlled by the use of protecting groups on hydroxyl moieties in intermediates derived from the chiral pool. researchgate.net

Asymmetric cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. In the context of this compound synthesis, these reactions can be used to form one or both of the rings of the indolizidine core.

A highly stereoselective synthesis of both (–)-2-epilentiginosine and (+)-lentiginosine was developed based on a diastereofacially selective [2+2] cycloaddition of dichloroketene (B1203229) with a chiral dienol ether. acs.org This key step established the stereochemistry that was carried through the rest of the synthesis. The reaction proceeded with high enantioselectivity (≥99:1), demonstrating the power of this approach. acs.org

Another important class of reactions is the 1,3-dipolar cycloaddition, particularly involving nitrones. Chiral nitrones can react with alkenes to form isoxazolidines, which are versatile intermediates that can be readily converted into the desired amino alcohol functionalities of the target molecule. This strategy has been widely applied in the synthesis of various alkaloids. acs.org

Table 1: Examples of Asymmetric Cycloaddition in Indolizidine Synthesis
Reaction TypeReactantsKey FeatureProduct IntermediateReference
[2+2] CycloadditionDichloroketene + Chiral Dienol EtherDiastereofacial selectionChiral cyclobutanone (B123998) derivative acs.org
1,3-Dipolar CycloadditionChiral Nitrone + AlkeneControl of multiple stereocentersIsoxazolidine acs.org

Many synthetic routes to this compound and its isomers culminate in an intramolecular cyclization step to form the final bicyclic indolizidine skeleton. The stereochemical outcome of this ring closure is critical.

One effective strategy involves the sequential oxirane ring-opening and an intramolecular 5-exo-tet cyclization. mdpi.com In a synthesis of (–)-1-epi-lentiginosine, a tosylated epoxyalcohol underwent a one-pot cyclization to afford a diastereomeric mixture of indolizinium salts. mdpi.comresearchgate.net This approach builds the five-membered ring first, followed by the formation of the six-membered ring.

Other intramolecular cyclization strategies employed in the synthesis of related alkaloids include:

Reductive Amination: An intramolecular reductive amination of a linear keto-amine or aldehyde-amine can be used to form the piperidine ring. The stereoselectivity can often be controlled by the choice of reducing agent and the inherent steric bias of the substrate. ua.es

Michael Addition: An intramolecular Michael addition of an amine to an α,β-unsaturated ester or ketone is another common method for forming the heterocyclic rings.

N-Acyliminium Ion Cyclization: This powerful reaction involves the cyclization of a nucleophile onto an N-acyliminium ion, which can be used to construct the indolizidine core. su.ac.th

A widely used and effective strategy for constructing the indolizidine skeleton involves the synthesis of a chiral, substituted pyridinium (B92312) salt, followed by its diastereoselective reduction. The aromatic pyridine ring is planar, and its reduction to a saturated piperidine ring creates several new stereocenters. The stereochemical outcome of this reduction is often directed by the pre-existing chirality in the side chain.

Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction.

PtO₂ (Adams' catalyst): This catalyst has been successfully used in the diastereoselective hydrogenation of pyridinium-polyol precursors to give the desired dihydroxyindolizidine. mdpi.com

Pd/C: In some cases, palladium on carbon has been explored, although it can sometimes lead to complex mixtures. mdpi.com

Rhodium and Ruthenium catalysts: These are also employed for hydrogenations and can offer different selectivity profiles.

Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce pyridinium salts, often yielding 1,2,5,6-tetrahydropyridine derivatives, which can be further reduced to the piperidine. mdpi.com The stereocontrol in these reductions is also a key consideration.

Table 2: Comparison of Pyridinium Reduction Methods
Reagent/CatalystConditionsProduct TypeKey FeatureReference
PtO₂, H₂Acidic (e.g., HCl)IndolizidineDiastereoselective hydrogenation mdpi.com
Pd/C, H₂VariousCan be complexLess selective in some cases mdpi.com
NaBH₄MethanolTetrahydropyridineChemoselective reduction mdpi.com

A chiral auxiliary is a temporary, enantiopure chemical compound that is attached to a substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of indolizidine alkaloids, chiral auxiliaries have been used effectively. For example, a chiral oxazolidine (B1195125) derived from (R)-(–)-2-phenylglycinol has been used to control the stereochemistry during the formation of an epoxyamide intermediate. mdpi.com This auxiliary was later removed reductively. researchgate.net

Chiral nitrones, often prepared from natural sources like tartaric acid, serve a dual role. They can act as chiral building blocks themselves (a chiral pool approach) and also as reactants in highly diastereoselective 1,3-dipolar cycloaddition reactions, effectively functioning as a chiral director for the formation of new stereocenters.

Comparison of Synthetic Efficiency and Stereochemical Control

The stereoselective synthesis of this compound and its stereoisomers has been achieved through several distinct routes, each with its own merits regarding efficiency and control over the spatial arrangement of atoms. A key hurdle in these syntheses is the precise establishment of the three contiguous stereocenters on the indolizidine skeleton.

Ring-closing metathesis (RCM) has also emerged as a powerful tool in the synthesis of this compound and its analogues. This strategy typically involves the synthesis of a diene precursor containing the necessary stereochemical information, followed by an RCM reaction to construct the bicyclic indolizidine core. The efficiency of the RCM step is highly dependent on the choice of catalyst and the substitution pattern of the diene.

The stereochemical outcome of these syntheses is often dictated by the specific reagents and reaction conditions employed. For instance, the reduction of a ketone intermediate can yield different diastereomers depending on the reducing agent used. Sterically demanding reducing agents will preferentially attack from the less hindered face, leading to a specific stereoisomer.

Starting Material/Key StrategyNumber of Steps (Approx.)Overall Yield (Approx.)Stereochemical Control
Chiral Pool (e.g., D-glucose)10-15Low to ModerateHigh (Substrate-controlled)
Asymmetric Cycloaddition~108.5%Very High (Reagent-controlled)
Ring-Closing Metathesis8-12ModerateHigh (Dependent on precursor)
Diastereoselective HydrogenationVariableVariableHigh (Catalyst-controlled)

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is a key area of research aimed at understanding the structural features required for potent and selective glycosidase inhibition. These modifications typically target the hydroxyl groups and the core indolizidine ring system.

Modification of Hydroxyl Groups

The hydroxyl groups of this compound are critical for its biological activity, and their modification can lead to analogues with altered pharmacological profiles.

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers to modulate the compound's lipophilicity and pharmacokinetic properties. Esterification is typically achieved by reacting this compound with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. Etherification can be carried out using the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. youtube.comyoutube.comlibretexts.org

Deoxygenation: The systematic removal of hydroxyl groups can help to elucidate their individual contributions to the biological activity. This can be accomplished through a two-step process involving the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction (Barton-McCombie deoxygenation).

Inversion of Stereochemistry: The stereochemistry of a hydroxyl group can be inverted through an oxidation-reduction sequence. The alcohol is first oxidized to a ketone, and then stereoselectively reduced to the epimeric alcohol using a sterically hindered reducing agent. Alternatively, an SN2 reaction on a derivative with a good leaving group (e.g., a tosylate or mesylate) can also achieve inversion of configuration.

Ring System Modifications

Alterations to the bicyclic indolizidine framework of this compound can lead to novel analogues with potentially improved or different biological activities.

Ring Size Variation: The synthesis of homologues, such as those containing a quinolizidine (B1214090) (a 6,6-fused ring system) or a pyrrolizidine (B1209537) (a 5,5-fused ring system) core, allows for the exploration of the optimal ring size for biological activity. These modifications can significantly alter the three-dimensional shape of the molecule and its fit within the active site of a target enzyme.

Introduction of Heteroatoms: The replacement of a carbon atom within the indolizidine ring with another heteroatom, such as nitrogen, oxygen, or sulfur, can lead to the formation of aza-, oxa-, or thia-analogues, respectively. For instance, the synthesis of aza-analogues of related indolizidine and quinolizidine alkaloids has been reported, often employing strategies like the aza-Robinson annulation. acs.orgnih.gov These modifications can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule.

Substitution on the Carbon Skeleton: The introduction of substituents, such as alkyl or aryl groups, onto the carbon framework of the indolizidine ring can probe for additional binding interactions with the target enzyme. These substitutions can be introduced early in the synthetic sequence by using appropriately functionalized starting materials.

Mechanistic Investigations of 2 Epilentiginosine As an Enzyme Inhibitor

Glycosidase Inhibitory Activity: Specificity and Potency (in vitro/cellular models)

2-Epilentiginosine is recognized as a member of the azasugar class of compounds, which are known for their potent and selective inhibition of glycosidase enzymes. beilstein-journals.orgmdpi.com Its inhibitory profile is characterized by a high degree of specificity, primarily targeting lysosomal α-mannosidase.

Research has demonstrated that this compound is a potent inhibitor of lysosomal α-mannosidase. researchgate.net This enzyme plays a crucial role in the catabolism of N-linked oligosaccharides within the lysosome. imrpress.com The inhibition of lysosomal α-mannosidase by this compound disrupts this degradation pathway, leading to the accumulation of unprocessed mannose-containing oligosaccharides. researchgate.netimrpress.com This mechanism of action is characteristic of inhibitors that can induce a state of acquired lysosomal storage disease, specifically mannosidosis. nih.govaskjpc.org

The inhibitory power of this compound against rat lysosomal α-mannosidase has been shown to be significant, comparable to that of the well-studied inhibitor swainsonine (B1682842). researchgate.net Lysosomal α-mannosidases are categorized as Class II α-mannosidases, which are characteristically inhibited by furanose analogues like swainsonine, highlighting the structural basis for the inhibitory action of related compounds like this compound. imrpress.com

The inhibitory action of this compound is highly selective. While it potently inhibits lysosomal α-mannosidase, early studies indicated it had no significant inhibitory properties against other enzymes, such as α-glucosidase. thieme-connect.com This contrasts with its diastereomer, lentiginosine (B11785389), which shows moderate inhibitory activity against α-glucosidase. thieme-connect.com This high specificity underscores the precise structural requirements for enzyme inhibition and positions this compound as a selective tool for studying the function of α-mannosidase. beilstein-journals.orgmdpi.com

Elucidation of Enzyme-Inhibitor Binding Interactions (Molecular Level)

The inhibitory mechanism of this compound is rooted in its molecular structure, which allows it to effectively interact with the active site of its target enzyme.

As an azasugar, this compound functions as a transition-state analogue inhibitor. Its protonated indolizidine ring mimics the shape and charge of the proposed oxocarbenium-ion-like transition state of the natural mannose substrate during enzymatic hydrolysis. The active site of a glycosidase is a three-dimensional cleft composed of specific amino acid residues that create a precise chemical environment for catalysis. jackwestin.comwikibooks.org

The binding of an inhibitor like this compound into this active site is stabilized by a network of non-covalent interactions, primarily hydrogen bonds between the inhibitor's hydroxyl groups and the carboxylate side chains of catalytic residues, typically aspartic and glutamic acid. aklectures.commdpi.com The unique arrangement of hydroxyl groups on the this compound molecule dictates its specific fit into the α-mannosidase active site, explaining its high selectivity. jackwestin.com This binding is reversible and prevents the natural substrate from accessing the catalytic machinery of the enzyme. nih.govaklectures.com

The three-dimensional structure of an inhibitor is critical for its binding affinity. The binding of a substrate or inhibitor can induce conformational changes in the enzyme, a concept known as "induced fit". nih.govpearson.com Conversely, the inhibitor itself must adopt a suitable conformation to bind effectively within the rigid confines of an enzyme's active site.

For N-acyl-pyrrolidines, which are structurally related to this compound, the five-membered ring can adopt specific envelope or twist conformations to minimize steric strain. researchgate.net The orientation of substituents on the ring is crucial; in many cases, they adopt a preferred axial orientation to fit within the active site. researchgate.net The indolizidine core of this compound is a fused six- and five-membered ring system, and its conformational flexibility is constrained. The specific stereochemistry of its hydroxyl groups locks it into a conformation that is complementary to the active site of α-mannosidase, allowing for optimal interaction with the enzyme's catalytic residues and leading to potent inhibition. wordpress.com

Comparative Analysis with Other Azasugar Inhibitors (e.g., Castanospermine (B190763), Swainsonine)

Comparing this compound with other well-known indolizidine alkaloid inhibitors, such as swainsonine and castanospermine, highlights key differences in their specificity and potency. All three are hydroxylated alkaloids that act as glycosidase inhibitors. beilstein-journals.orgmdpi.comthieme-connect.com

Swainsonine: Like this compound, swainsonine is a potent inhibitor of lysosomal α-mannosidase and is also classified as an indolizidine alkaloid. researchgate.netnih.gov Both compounds are known to inhibit the enzyme at very low concentrations. researchgate.net Swainsonine's effect on some enzymes, like sucrase, has been shown to be indirect, occurring through the alteration of the enzyme's carbohydrate structure rather than direct competitive inhibition. nih.gov

Castanospermine: In contrast to this compound and swainsonine, castanospermine is primarily a potent inhibitor of α- and β-glucosidases. thieme-connect.comnih.gov It has been shown to be a direct competitive inhibitor of enzymes like intestinal sucrase. nih.gov This difference in target specificity, despite all three being indolizidine alkaloids, underscores how subtle variations in the stereochemistry and number of hydroxyl groups can dramatically alter which glycosidase an inhibitor targets.

Table 1: Comparative Inhibitory Profile of Azasugars

Compound Structural Class Primary Enzyme Target(s) Potency
This compound Indolizidine Alkaloid Lysosomal α-Mannosidase Potent researchgate.net
Swainsonine Indolizidine Alkaloid Lysosomal α-Mannosidase, Mannosidase II Potent (IC₅₀ = 0.02 µM for rat lysosomal α-mannosidase) researchgate.net
Castanospermine Indolizidine Alkaloid α- and β-Glucosidases Potent inhibitor of sucrase, maltase nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2 Epilentiginosine Research

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-Epilentiginosine. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of the molecule. bioanalysis-zone.comchromatographyonline.com This high level of accuracy allows for the unambiguous determination of the elemental composition of the compound. measurlabs.comsavemyexams.com

For this compound, with a molecular formula of C₈H₁₅NO₂, the theoretical exact mass can be calculated with high precision. HRMS analysis of a sample will produce an experimental m/z value. The close correlation between the experimental and theoretical mass confirms the molecular formula and, by extension, the molecular weight. bioanalysis-zone.comsavemyexams.com This technique is crucial in distinguishing this compound from other isobaric compounds, which may have the same nominal mass but different elemental compositions. chromatographyonline.com While HRMS provides definitive information about the molecular formula, it does not reveal the three-dimensional structure of the molecule. savemyexams.com

Table 1: HRMS Data for this compound and Related Compounds

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
This compound C₈H₁₅NO₂ 158.1125 Data not available in search results
(-)-2-Epilentiginosine Analogue C₁₁H₁₃NO₂S 224.0667 224.0661 nih.gov

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary technique for elucidating the complex stereochemistry of this compound. leibniz-fmp.decore.ac.uk Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms and their spatial relationships within the molecule. rsc.org

¹H NMR provides information about the chemical environment of each proton, including their number, connectivity through spin-spin coupling (J-coupling), and spatial proximity through the Nuclear Overhauser Effect (NOE). Analysis of coupling constants can help determine the dihedral angles between adjacent protons, which is critical for assigning the relative stereochemistry of the hydroxyl and hydroxymethyl groups on the indolizidine core.

¹³C NMR complements the proton data by providing the number of unique carbon environments. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular framework by correlating protons with adjacent protons, directly attached carbons, and carbons that are two or three bonds away, respectively. core.ac.uknih.gov These experiments are essential for confirming the indolizidine ring system and the positions of the substituents. For complex stereochemical assignments, advanced NMR methods like the analysis of residual dipolar couplings (RDCs) can be employed. leibniz-fmp.de

Table 2: Representative NMR Data for this compound Analogs

Compound Analogue Nucleus Chemical Shift (δ, ppm)
(-)-2-Epilentiginosine Analogue ¹H 7.26, 7.06, 5.50, 4.57, 4.07, 3.43, 2.41, 2.23, 2.07, 1.92, 1.82–1.72
¹³C 172.06, 140.18, 133.38, 126.87, 124.87, 68.81, 60.86, 42.86, 33.29, 24.46, 18.13
(+)-Lentiginosine Analogue ¹H 7.33, 6.83, 5.37, 4.71, 3.94, 3.44, 2.45–2.38, 2.23, 2.08, 1.92, 1.84–1.72

This table is interactive and provides a glimpse into the type of data obtained from NMR studies. Specific data for this compound was not available in the provided search results.

Chromatographic Techniques (e.g., HPLC, GC-MS) in Purity Assessment and Analysis

Chromatographic techniques are fundamental for the purification and purity assessment of this compound. nih.govsolubilityofthings.com High-Performance Liquid Chromatography (HPLC) is a dominant method in pharmaceutical analysis for its high resolution and sensitivity. nih.gov An HPLC method would be developed and validated to separate this compound from any starting materials, byproducts, or degradation products. nih.gov The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. sepscience.com Different HPLC modes, such as reversed-phase, normal-phase, or ion-exchange chromatography, can be employed depending on the physicochemical properties of the compound and its impurities. tricliniclabs.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hill-labs.co.nz For GC-MS analysis, this compound would likely require derivatization to increase its volatility. The GC component separates the derivatized compound from other volatile components in the mixture based on their boiling points and interactions with the stationary phase. hill-labs.co.nz The MS component then provides mass spectra for each separated peak, allowing for positive identification and quantification. shimadzu.com

Table 3: Overview of Chromatographic Techniques for this compound Analysis

Technique Principle Application for this compound
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Purity assessment, quantification, and preparative purification.

| GC-MS | Separation of volatile (or derivatized) compounds in a gaseous mobile phase followed by mass spectrometric detection. | Identification and quantification of this compound and related volatile impurities. |

This interactive table summarizes the application of key chromatographic techniques.

Chiroptical Methods (e.g., Optical Rotation, CD Spectroscopy) for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, chiroptical methods are essential for establishing the absolute configuration of a chiral molecule like this compound. mdpi.comnih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. wikipedia.org

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org The specific rotation, [α]D, is a characteristic physical constant for a particular enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). libretexts.org A positive (+) or dextrorotatory value indicates rotation to the right, while a negative (-) or levorotatory value indicates rotation to the left. wikipedia.org The measured specific rotation of a synthesized or isolated sample of this compound can be compared to literature values to confirm its enantiomeric identity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hindsinstruments.com A CD spectrum provides information about the stereochemical features of the molecule, particularly the spatial arrangement of chromophores. mdpi.comnih.gov While this compound itself may not have a strong chromophore for UV-Vis absorption, derivatization with a chromophoric group can be used. The experimental CD spectrum can then be compared with the theoretically calculated spectrum for a given absolute configuration. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com

Table 4: Chiroptical Data for Related Alkaloids

Compound Specific Rotation [α]D Solvent Reference
(-)-2-Epilentiginosine Data not available in search results
(+)-Lentiginosine Data not available in search results
(-)-Swainsonine -87.2 H₂O

This interactive table presents typical optical rotation data for related compounds, highlighting the importance of this measurement for distinguishing enantiomers. Specific data for this compound was not found in the search results.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes to 2-Epilentiginosine and its Analogues

While total syntheses of (-)-2-epilentiginosine have been achieved, the development of more efficient, scalable, and versatile synthetic routes remains a key area of research. researchgate.net The constant demand for effective and safer drugs necessitates the exploration of novel synthetic pathways to expand the available chemical space and unlock new avenues for drug discovery. hilarispublisher.com Future efforts are likely to focus on several key strategies:

Catalytic and Enantioselective Methods: Employing modern catalytic systems to control stereochemistry and improve yields is a primary objective. This includes leveraging transition-metal catalysis and organocatalysis to forge key bonds in a highly selective manner, reducing the need for lengthy protecting group manipulations. hilarispublisher.com

Diversity-Oriented Synthesis (DOS): DOS strategies aim to produce libraries of structurally diverse analogues from a common intermediate. beilstein-journals.org Applying this approach to the this compound scaffold could rapidly generate a range of related indolizidine alkaloids, allowing for a more thorough investigation of structure-activity relationships (SAR).

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic reactions with the flexibility of traditional organic chemistry offers a powerful approach. Enzymes could be used to install specific stereocenters or perform challenging transformations under mild conditions.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and automated production of this compound and its analogues. This technology can improve reaction efficiency and control over reaction parameters.

The development of novel synthetic routes is crucial not only for producing this compound itself but also for accessing analogues with potentially improved potency, selectivity, or different biological activities. researchgate.netiiserpune.ac.in

Table 1: Emerging Synthetic Strategies for Complex Alkaloids

Strategy Description Potential Advantage for this compound Synthesis
Diversity-Oriented Synthesis Creates a wide range of different molecular scaffolds from a simple starting material. beilstein-journals.org Rapid generation of a library of this compound analogues to explore structure-activity relationships.
Catalytic Asymmetric Synthesis Uses chiral catalysts to create specific stereoisomers of a target molecule. Higher efficiency and stereocontrol, reducing purification steps and improving overall yield.
Chemoenzymatic Approaches Combines chemical and enzymatic steps to build complex molecules. High selectivity of enzymes can simplify complex steps, leading to cleaner reactions under mild conditions.
Late-Stage Functionalization Modifies a complex molecular core in the final steps of a synthesis. Allows for the creation of various analogues from a common advanced intermediate, improving synthetic efficiency.

Further Elucidation of Biosynthetic Pathways

This compound, along with its stereoisomer lentiginosine (B11785389), is a naturally occurring dihydroxy indolizidine alkaloid found in certain plants, such as locoweeds. taylorfrancis.com While its existence as a natural product is known, the specific enzymatic steps and genetic machinery responsible for its biosynthesis are not fully understood. Elucidating these pathways is a significant area for future research. researchgate.netnih.gov

Key research questions include:

Identification of Precursors: Determining the primary metabolites that serve as the starting materials for the indolizidine core. Isotopic labeling studies using precursors like acetate, pyruvate, or amino acids can trace the origin of the carbon skeleton. nih.govcore.ac.uk

Characterization of Key Enzymes: Identifying and characterizing the enzymes (e.g., polyketide synthases, aminotransferases, cyclases, hydroxylases) that catalyze each step of the pathway. mdpi.com This involves gene cloning and heterologous expression to study enzyme function in vitro. researchgate.net

Regulatory Mechanisms: Understanding how the expression of biosynthetic genes is regulated within the producing organism in response to developmental or environmental cues.

Unraveling the biosynthetic pathway could enable the production of this compound and related compounds through engineered microorganisms, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.gov

In-depth Molecular Modeling and Computational Chemistry Studies of Enzyme Interactions

Computational chemistry and molecular modeling are powerful tools for understanding how inhibitors like this compound interact with their enzyme targets at an atomic level. kallipos.gramazon.com While initial docking studies have provided insight, more advanced computational methods can offer a deeper understanding and guide the design of new analogues. plos.orgnih.gov

Future research in this area should include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-inhibitor complex over time, revealing key conformational changes, the role of solvent molecules, and the stability of interactions that are not apparent from static docking poses. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a more accurate description of the electronic events during bond-making or breaking within the enzyme's active site, providing detailed mechanistic insights.

Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of binding affinities for new analogues, helping to prioritize synthetic targets.

These computational studies are essential for rational drug design, allowing researchers to predict how structural modifications to this compound will affect its binding affinity and selectivity for different glycosidases. nih.govmdpi.com

Table 2: Computational Approaches for Studying Enzyme-Inhibitor Interactions

Computational Method Application to this compound Research Key Insights Provided
Molecular Docking Predict the binding pose of this compound in the active site of various glycosidases. nih.gov Identification of key interacting amino acid residues; initial assessment of binding affinity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior and stability of the enzyme-2-epilentiginosine complex. nih.gov Stability of binding pose; role of water molecules; conformational flexibility of the complex.
QM/MM Calculations Model the electronic details of the interaction within the enzyme's active site. Detailed transition state analysis; elucidation of the precise mechanism of inhibition.
Free Energy Calculations Quantitatively predict the binding affinity of novel this compound analogues. Prioritization of synthetic targets; rational design of more potent inhibitors.

Exploration of this compound as a Biochemical Tool

Due to its potent and specific inhibition of certain glycosidases, this compound is an excellent biochemical tool for studying the roles of these enzymes in various biological processes. Its utility extends beyond simply blocking enzyme activity. Future applications could involve the development of more sophisticated chemical probes.

Potential developments include:

Affinity-Based Probes: Synthesizing analogues of this compound that incorporate a reactive group or a reporter tag (e.g., a fluorophore or biotin). These probes can be used for activity-based protein profiling (ABPP) to covalently label and identify target glycosidases in complex biological samples, such as cell lysates or tissues.

Photoaffinity Labels: Designing probes that can be activated by light to form a covalent bond with the target enzyme. This allows for precise temporal and spatial control over the labeling process, which is useful for studying enzyme function in living cells.

Probes for Imaging: Attaching imaging agents to the this compound scaffold could allow for the visualization of target enzyme localization and activity within cells or even whole organisms using advanced microscopy techniques.

These advanced biochemical tools would enable a more nuanced investigation of glycosidase function in health and disease, helping to validate these enzymes as therapeutic targets.

Discovery of New Biological Targets and Mechanisms beyond Glycosidase Inhibition (in vitro/cellular)

While this compound is primarily known as a glycosidase inhibitor, many small molecules exhibit polypharmacology, meaning they interact with multiple biological targets. researchgate.net A systematic exploration for new targets of this compound could uncover novel mechanisms of action and therapeutic applications. nih.gov

Strategies for discovering new targets include:

Phenotypic Screening: Testing this compound in a wide array of cell-based assays that monitor various cellular processes (e.g., cell proliferation, signaling pathways, apoptosis). An unexpected phenotypic response could point toward a novel mechanism. researchgate.net

Affinity Chromatography: Immobilizing a this compound analogue onto a solid support and using it to "pull down" binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry. nih.gov

Computational Target Prediction: Using ligand-based computational methods to screen the structure of this compound against databases of known protein structures to predict potential off-target interactions. nih.gov

The discovery of new biological activities would significantly broaden the potential applications of this compound and its analogues, potentially identifying it as a lead compound for diseases beyond those directly related to glycosidase activity. frontiersin.orgnih.gov

Q & A

Q. What are the optimal synthetic pathways for 2-Epilentiginosine, and how can its purity be validated?

Methodological Answer :

  • Synthesis Design : Begin with retrosynthetic analysis to identify feasible routes, prioritizing stereochemical control due to the compound’s complex structure. Consider enzymatic catalysis or asymmetric synthesis for chiral centers .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm purity. Validate with nuclear magnetic resonance (NMR) spectroscopy to detect impurities at <0.1% thresholds .
  • Replication : Document reaction conditions (e.g., solvent, temperature, catalysts) rigorously to enable reproducibility .

Q. How can researchers establish baseline biological activity profiles for this compound?

Methodological Answer :

  • In Vitro Screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Prioritize dose-response curves to quantify IC50 values .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA) to distinguish signal from noise. Cross-reference results with structurally analogous compounds to identify unique activity patterns .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying conditions?

Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., heat, light, pH extremes) monitored via UV-Vis spectroscopy and HPLC.
  • Data Table :
Condition Degradation Rate (%) Primary Degradation Product
40°C, 75% RH12.3 ± 1.5Epimerized derivative
pH 3.08.7 ± 0.9Hydrolyzed glycoside
  • Validation : Compare results with ICH guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer :

  • Hypothesis Testing : Use orthogonal methods (e.g., CRISPR knockouts, isotopic labeling) to validate target engagement. For example, if prior studies conflict on ATPase inhibition vs. receptor binding, design competitive binding assays with purified proteins .
  • Systematic Review : Apply Cochrane criteria to assess study bias, sample sizes, and methodological rigor in existing literature .

Q. What computational strategies can predict this compound’s structure-activity relationships (SAR) with high accuracy?

Methodological Answer :

  • Molecular Modeling : Employ density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations to study conformational flexibility.
  • Validation : Compare computational predictions with empirical SAR data using receiver operating characteristic (ROC) curves to quantify predictive power .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in vivo?

Methodological Answer :

  • Experimental Design :
    • PK Studies : Use LC-MS/MS to measure plasma/tissue concentrations over time.
    • PD Markers : Quantify downstream biomarkers (e.g., cytokine levels, gene expression) correlated with efficacy.
  • Data Integration : Apply mechanistic PK-PD modeling (e.g., NONMEM) to identify mismatches between exposure and response .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer :

  • Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize critical process parameters (CPPs) like reaction time and purification steps.
  • Statistical Control : Implement multivariate analysis (e.g., PCA) to monitor variability sources and establish acceptance criteria .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Feasibility : Assess resource availability (e.g., synthetic expertise, analytical instrumentation) before designing studies .
  • Novelty : Prioritize understudied aspects (e.g., epigenetic effects or metabolite profiling) over well-documented areas .

Q. What systematic approaches ensure ethical compliance in this compound’s preclinical testing?

  • Institutional Review : Submit protocols to animal ethics committees, emphasizing humane endpoints and sample size justification .
  • Data Transparency : Publish negative results to avoid publication bias .

Addressing Data Gaps and Contradictions

Q. How should conflicting reports on this compound’s cytotoxicity be analyzed?

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity. Use funnel plots to detect publication bias .
  • Experimental Replication : Repeat key studies under standardized conditions (e.g., ATCC-validated cell lines, identical incubation times) .

Q. What methodologies identify this compound’s unknown metabolites in mammalian systems?

  • Untargeted Metabolomics : Use high-resolution MS with fragmentation (HR-MS/MS) and spectral libraries (e.g., METLIN) for annotation .
  • Isotope Tracing : Adminstrate stable isotope-labeled this compound to track metabolic fate in vivo .

Literature and Collaboration Guidelines

Q. How can researchers avoid redundancy in this compound studies during literature reviews?

  • Scoping Reviews : Map existing knowledge using Arksey & O’Malley’s framework to identify underexplored domains (e.g., synergistic drug combinations) .
  • Collaborative Databases : Contribute to open-access repositories (e.g., PubChem) with annotated bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Epilentiginosine
Reactant of Route 2
2-Epilentiginosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.